molecular formula C17H14FNO3S B6335086 [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol CAS No. 881673-32-1

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol

Cat. No.: B6335086
CAS No.: 881673-32-1
M. Wt: 331.4 g/mol
InChI Key: ZXRDSWPUNWAPPK-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol: is an organic compound that features a pyrrole ring substituted with a fluoro-benzenesulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Fluoro-benzenesulfonyl Group: The fluoro-benzenesulfonyl group can be introduced via a sulfonylation reaction, where the pyrrole ring reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a phenyl acyl chloride in the presence of a Lewis acid such as aluminum chloride.

    Reduction to Methanol: The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the methanol group to a methyl group.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts in the presence of a base and a suitable solvent.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chloro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol
  • [1-(4-Methyl-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol
  • [1-(4-Nitro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol

Uniqueness

Compared to similar compounds, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol is unique due to the presence of the fluoro group, which can enhance its reactivity and stability. The fluoro group also imparts unique electronic properties, making this compound particularly valuable in medicinal chemistry and material science.

Properties

IUPAC Name

[1-(4-fluorophenyl)sulfonyl-5-phenylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-15-6-8-16(9-7-15)23(21,22)19-11-13(12-20)10-17(19)14-4-2-1-3-5-14/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDSWPUNWAPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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